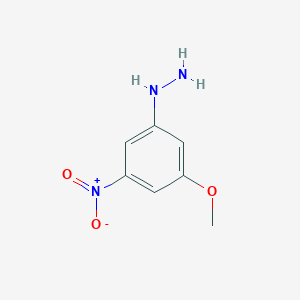
(3-methoxy-5-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Metoxi-5-nitrofenil)hidrazina es un compuesto orgánico con la fórmula molecular C7H9N3O3. Es un derivado de la hidracina, caracterizado por la presencia de un grupo metoxi en la posición 3 y un grupo nitro en la posición 5 del anillo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (3-metoxi-5-nitrofenil)hidrazina típicamente implica la reacción de 3-metoxi-5-nitrobenzaldehído con hidrato de hidracina. La reacción se lleva a cabo bajo condiciones de reflujo en un solvente adecuado como etanol o metanol. La mezcla de reacción se calienta para facilitar la formación del intermedio hidrazona, que posteriormente se reduce para producir el derivado de hidracina deseado.
Métodos de producción industrial
La producción industrial de (3-metoxi-5-nitrofenil)hidrazina puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimizaría para obtener rendimiento y pureza, teniendo en cuenta la rentabilidad y la seguridad. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
(3-Metoxi-5-nitrofenil)hidrazina experimenta varias reacciones químicas, que incluyen:
Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) o reductores químicos como el cloruro de estaño (II).
Oxidación: La porción de hidracina se puede oxidar para formar azidas u otros grupos funcionales que contienen nitrógeno.
Sustitución: El grupo metoxi puede participar en reacciones de sustitución aromática nucleófila, donde es reemplazado por otros nucleófilos en condiciones apropiadas.
Reactivos y condiciones comunes
Agentes reductores: Gas hidrógeno, paladio sobre carbono, cloruro de estaño (II).
Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.
Nucleófilos: Halógenos, aminas, tioles.
Principales productos formados
Productos de reducción: 3-Metoxi-5-aminofenilhidrazina.
Productos de oxidación: Azidas, compuestos nitroso.
Productos de sustitución: Varias fenilhidrazinas sustituidas dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(3-Metoxi-5-nitrofenil)hidrazina tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas. Su reactividad lo hace valioso en el desarrollo de nuevas metodologías sintéticas.
Biología: El compuesto se puede utilizar en el estudio de los mecanismos enzimáticos, particularmente aquellos que involucran derivados de la hidracina.
Industria: Se utiliza en la producción de colorantes, agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de (3-metoxi-5-nitrofenil)hidrazina involucra su interacción con varios objetivos moleculares. La porción de hidracina puede formar enlaces covalentes con centros electrófilos en moléculas biológicas, lo que lleva a la inhibición de la actividad enzimática o la modificación de la función de las proteínas. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar aún más con los componentes celulares.
Comparación Con Compuestos Similares
Compuestos similares
(3-Nitrofenil)hidrazina: Carece del grupo metoxi, lo que lo hace menos reactivo en ciertas reacciones de sustitución.
(3-Metoxifenil)hidrazina: Carece del grupo nitro, lo que afecta sus propiedades redox.
(3-Metoxi-4-nitrofenil)hidrazina: Estructura similar, pero con diferente patrón de sustitución, lo que lleva a variaciones en la reactividad y las aplicaciones.
Singularidad
(3-Metoxi-5-nitrofenil)hidrazina es única debido a la presencia de ambos grupos metoxi y nitro en el anillo fenilo. Esta combinación de grupos funcionales imparte propiedades químicas distintas, lo que la hace versátil en diversas aplicaciones sintéticas e investigativas.
Propiedades
Fórmula molecular |
C7H9N3O3 |
|---|---|
Peso molecular |
183.16 g/mol |
Nombre IUPAC |
(3-methoxy-5-nitrophenyl)hydrazine |
InChI |
InChI=1S/C7H9N3O3/c1-13-7-3-5(9-8)2-6(4-7)10(11)12/h2-4,9H,8H2,1H3 |
Clave InChI |
OGFKDMFBSIBXJA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1)[N+](=O)[O-])NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11049131.png)
![3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one](/img/structure/B11049133.png)
![6-methyl-4-(4-nitrophenyl)-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049138.png)
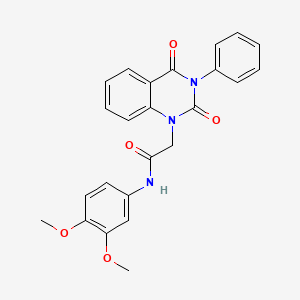
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11049170.png)
![(4-chlorophenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11049171.png)
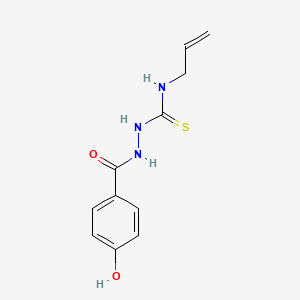
![Methyl 9-(1,3-benzodioxol-5-yl)-11-oxo-12-phenyl-7,8,9,10,11,12-hexahydrobenzo[a]acridine-10-carboxylate](/img/structure/B11049182.png)
![2-(1-Adamantyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11049185.png)
![N-[(4-{3-[(4-chlorophenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}phenyl)sulfonyl]acetamide](/img/structure/B11049189.png)
![8-(phenylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11049200.png)
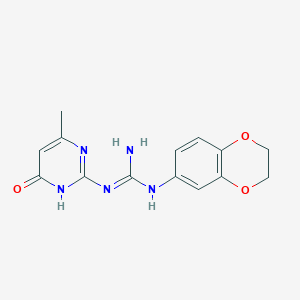
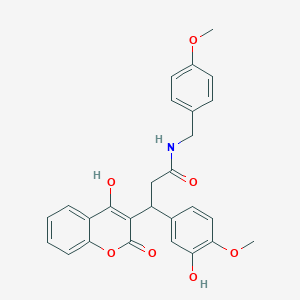
![[2-(3-Methoxyphenyl)-4-oxo-3H-pyrimidin-5-yl]acetic acid](/img/structure/B11049211.png)
